N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a sulfonamide group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazolidinone core. One common method involves the reaction of 2-chlorobenzoyl chloride with glycine to form the intermediate 2-chlorophenylglycine. This intermediate is then cyclized with trifluoroacetic anhydride to yield the imidazolidinone ring. The sulfonamide group is introduced through the reaction of the imidazolidinone with sulfonyl chloride, followed by the coupling of the resulting sulfonamide with 4-aminophenylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide: This compound is structurally similar but may have different substituents or functional groups.
N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(methyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide: A similar compound with a methyl group instead of a trifluoromethyl group.
N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(ethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide: A similar compound with an ethyl group instead of a trifluoromethyl group.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and reactivity
Properties
Molecular Formula |
C18H14ClF3N4O5S |
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Molecular Weight |
490.8 g/mol |
IUPAC Name |
N-[4-[[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H14ClF3N4O5S/c1-10(27)23-11-6-8-12(9-7-11)32(30,31)25-17(18(20,21)22)15(28)26(16(29)24-17)14-5-3-2-4-13(14)19/h2-9,25H,1H3,(H,23,27)(H,24,29) |
InChI Key |
YAQYIYVIYDZCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2(C(=O)N(C(=O)N2)C3=CC=CC=C3Cl)C(F)(F)F |
Origin of Product |
United States |
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